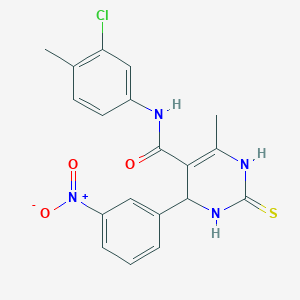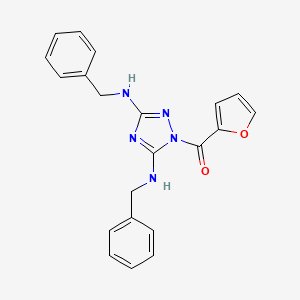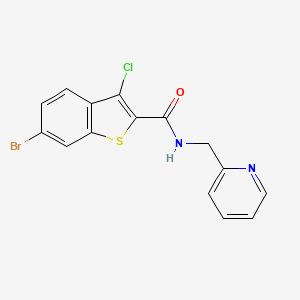
6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has gained interest in the scientific community due to its potential use in medicinal chemistry. This compound belongs to the class of benzothiophene derivatives and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of 6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide is not fully understood. However, it has been suggested that this compound inhibits the activity of certain enzymes and proteins, leading to its anti-cancer and anti-inflammatory effects. It has also been suggested that this compound may act as a neuroprotective agent by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
Studies have shown that 6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide has anti-cancer, anti-inflammatory, and anti-bacterial effects. It has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases. However, more research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One of the advantages of using 6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide in lab experiments is its potential use in medicinal chemistry. This compound has shown promising results in various scientific studies, making it a potential candidate for drug development. However, one of the limitations of using this compound in lab experiments is its limited availability and high cost.
Future Directions
There are several future directions for the study of 6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide. These include:
1. Further studies on the mechanism of action of this compound to fully understand its biochemical and physiological effects.
2. Studies on the potential use of this compound in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
3. Studies on the potential use of this compound in drug development for cancer, inflammation, and bacterial infections.
4. Development of new synthesis methods to increase the availability and reduce the cost of this compound.
5. Studies on the toxicity and safety of this compound in animal models and human trials.
Conclusion:
6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide is a synthetic compound that has shown promising results in various scientific studies. This compound has potential use in medicinal chemistry for the treatment of cancer, inflammation, bacterial infections, and neurodegenerative diseases. However, more research is needed to fully understand the mechanism of action, biochemical and physiological effects, and toxicity of this compound. The future directions for the study of this compound include further studies on its mechanism of action, potential use in drug development, and development of new synthesis methods to increase availability and reduce cost.
Synthesis Methods
The synthesis of 6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide involves the reaction of 6-bromo-3-chloro-1-benzothiophene-2-carboxylic acid with 2-pyridinemethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the final compound.
Scientific Research Applications
6-bromo-3-chloro-N-(2-pyridinylmethyl)-1-benzothiophene-2-carboxamide has been extensively studied for its potential use in medicinal chemistry. It has shown promising results in various scientific studies, including anti-cancer, anti-inflammatory, and anti-bacterial activity. This compound has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
6-bromo-3-chloro-N-(pyridin-2-ylmethyl)-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrClN2OS/c16-9-4-5-11-12(7-9)21-14(13(11)17)15(20)19-8-10-3-1-2-6-18-10/h1-7H,8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJBGSCWBFFAEQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)C2=C(C3=C(S2)C=C(C=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-bromo-3-chloro-N-(pyridin-2-ylmethyl)-1-benzothiophene-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

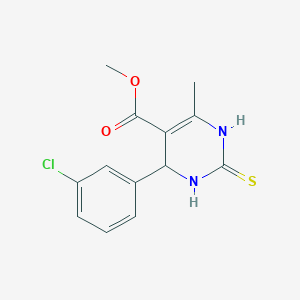
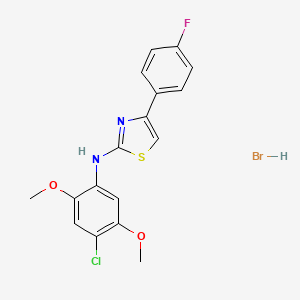
![1,2,2-trimethyl-3-[(2-tritylhydrazino)carbonyl]cyclopentanecarboxylic acid](/img/structure/B4889904.png)
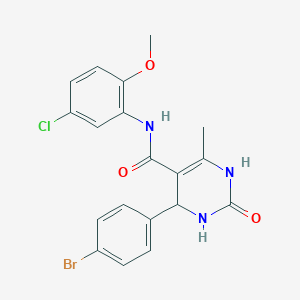
![1-{[1-isobutyl-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-4-[(3-methyl-2-pyridinyl)methyl]piperazine](/img/structure/B4889916.png)

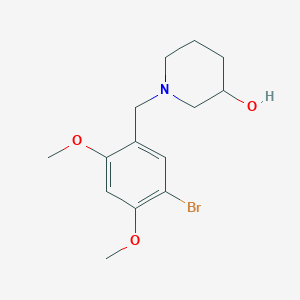
![2-chloro-4-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4889955.png)
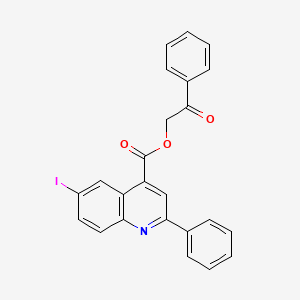
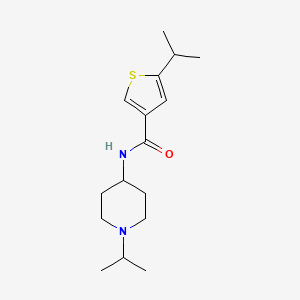

![N-(3-fluorophenyl)-2-[(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4889970.png)
